4-Amino-2-methoxy-5-nitrobenzoic acid
Overview
Description
4-Amino-2-methoxy-5-nitrobenzoic acid is an organic compound with the molecular formula C8H8N2O5. It is a yellow crystalline solid that is soluble in common organic solvents such as methanol and ethanol . This compound is used as an intermediate in organic synthesis and has applications in the dye industry due to its structural properties .
Mechanism of Action
Target of Action
Similar compounds have been used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
The presence of the nitro group in the compound suggests that it might undergo reduction reactions in the body, similar to other nitro compounds . The amino group could potentially interact with biological targets through hydrogen bonding or electrostatic interactions.
Biochemical Pathways
The compound’s synthesis involves multiple steps, including methylation, bromination, ethylation, and oxidation processes. This suggests that it might interact with various biochemical pathways in the body.
Pharmacokinetics
The compound’s molecular weight (21216 g/mol) and predicted boiling point (4290±400 °C) suggest that it might have good bioavailability .
Result of Action
Similar nitro compounds have been reported to undergo reduction reactions in the body, which could potentially lead to the generation of reactive intermediates .
Action Environment
The action of 4-Amino-2-methoxy-5-nitrobenzoic acid can be influenced by various environmental factors. For instance, its stability might be affected by temperature, as suggested by its storage instructions . Additionally, its solubility in different solvents might influence its distribution and bioavailability in the body .
Biochemical Analysis
Biochemical Properties
4-Amino-2-methoxy-5-nitrobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in proteomics research to study protein interactions and modifications . The compound’s interactions with enzymes and proteins can influence their activity, stability, and function, making it a valuable tool in biochemical studies.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic processes . These effects make it a useful compound for investigating cellular mechanisms and responses.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to their inhibition or activation . These binding interactions can result in changes in gene expression and cellular function. The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool for studying molecular mechanisms in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, making it important to consider temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects on cellular function and biochemical reactions. At higher doses, it can exhibit toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s impact on cellular function changes significantly with increasing dosage. It is crucial to determine the optimal dosage to avoid toxicity while achieving the desired effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in metabolic pathways can affect cellular metabolism and energy production. Understanding these interactions is essential for studying the compound’s impact on cellular function and metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s effectiveness and its impact on cellular function. Studying the transport and distribution of the compound can provide insights into its mechanisms of action.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its impact on cellular processes. Understanding the subcellular localization of the compound is crucial for studying its mechanisms of action and effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Amino-2-methoxy-5-nitrobenzoic acid typically involves the amination reaction of 2-methoxy-5-nitrobenzoic acid . The synthesis process includes multiple steps such as methylation, bromination, ethylation, and oxidation. For instance, the synthesis from 4-amino-2-hydroxybenzoic acid involves creating 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid as an intermediate.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves standard organic synthesis techniques, ensuring the compound is produced in a controlled environment to maintain purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-methoxy-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like dimethyl sulfate for methylation and potassium thiocyanate for thiocyanate group introduction.
Scientific Research Applications
4-Amino-2-methoxy-5-nitrobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research includes its potential use in pharmaceutical applications due to its structural properties.
Industry: It is used in the dye industry for its ability to produce vibrant colors.
Comparison with Similar Compounds
- 5-Amino-2-nitrobenzoic acid
- 4-Amino-2-hydroxy-5-nitrobenzoic acid
- 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid
Comparison: 4-Amino-2-methoxy-5-nitrobenzoic acid is unique due to its specific functional groups, which provide distinct reactivity and applications. Compared to similar compounds, it offers a balance of solubility and reactivity, making it suitable for various industrial and research applications .
Properties
IUPAC Name |
4-amino-2-methoxy-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-15-7-3-5(9)6(10(13)14)2-4(7)8(11)12/h2-3H,9H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOANPIGDKLHHIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974760 | |
Record name | 4-Amino-2-methoxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59338-90-8 | |
Record name | 4-Amino-2-methoxy-5-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59338-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-5-nitro-o-anisic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059338908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-2-methoxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-5-nitro-o-anisic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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